Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride is a chemical compound that belongs to the class of indole derivatives. It is recognized for its potential biological activities and applications in various scientific fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a hydroxyl group at the C-6 position of the indole ring, which may influence its reactivity and biological properties.
This compound can be synthesized through various chemical methods, with some routes involving the Fischer indole synthesis. It is commercially available from chemical suppliers and can also be produced in laboratory settings.
The synthesis of methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride typically involves the Fischer indole synthesis. This method employs cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as using methanesulfonic acid in methanol. The reaction proceeds through the formation of an indole derivative, which can then be methylated to yield the final product.
Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride features a bicyclic structure characteristic of indoles. The hydroxyl group at the C-6 position is critical for its chemical behavior.
Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate undergoes several types of chemical reactions:
The mechanism of action for methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
The compound's unique structural features contribute to its reactivity profile and potential biological activities .
Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride has several scientific uses:
Friedel-Crafts reactions represent a cornerstone methodology for introducing acyl or alkyl groups onto the indole scaffold, enabling precise functionalization at specific ring positions. For synthesizing methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride, these electrophilic substitution reactions are particularly valuable for installing the 6-hydroxy group prior to carboxylation and salt formation. The electron-rich nature of the indole ring facilitates electrophilic attack, but regioselectivity is critically influenced by existing substituents and reaction conditions. Studies on analogous 5-substituted 2-(ethoxycarbonyl)indoles demonstrate that electron-donating groups like methoxy at the 5-position direct electrophiles predominantly to the 4-position, while methyl substituents yield mixtures of 4- and 7-acylated products [5]. This underscores the necessity for careful substituent engineering when targeting 6-hydroxy functionalization.
The carboxylate ester at the 2-position significantly impacts reaction outcomes. Steric hindrance from the 2,3-dihydro ring structure and the electron-withdrawing nature of the ester group moderately deactivate the core toward electrophilic substitution, necessitating optimized Lewis acid catalysts. Aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) in aprotic solvents like dichloromethane or nitrobenzene are commonly employed, with stoichiometry carefully controlled to prevent diacylation. For introducing the 6-hydroxy group, a protecting group strategy is typically mandated. Phenolic hydroxyls can be protected as tetrahydropyranyl (THP) ethers or methyl ethers prior to Friedel-Crafts acylation/alkylation, followed by deprotection after ring functionalization. Post-functionalization, the ester group is installed via esterification of the corresponding carboxylic acid intermediate using methanol under acidic catalysis (e.g., thionyl chloride or sulfuric acid), yielding the methyl carboxylate [7].
Table 1: Regioselectivity in Friedel-Crafts Acylation of Substituted Indoles
5-Position Substituent | Preferred Acylation Position | Yield Distribution (%) | Key Influencing Factor |
---|---|---|---|
Methoxy (-OCH₃) | 4 | >90% | Strong +M effect |
Methyl (-CH₃) | 4 and 7 | 60:40 ratio | Moderate +I effect |
Unsubstituted | 3 | >85% | Maximum electron density |
2-Carboxyethyl | 4/6/7 mixture | Variable | Steric and electronic effects |
Microwave-assisted organic synthesis (MAOS) under solvent-free conditions offers a sustainable, efficient pathway for constructing the 2,3-dihydroindole core central to methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride. This approach circumvents traditional reflux methods requiring prolonged heating and hazardous organic solvents, aligning with green chemistry principles. The methodology is particularly adept at facilitating the cyclization and dehydration steps involved in indole formation. In a demonstrated solvent-free Bischler indole synthesis, aniline derivatives and α-halo ketones (phenacyl bromides) react on solid supports like alumina or silica in the presence of sodium bicarbonate, followed by microwave irradiation (typically 540 W for 45-90 seconds). This process yields 2-arylindoles in 52-75% overall yields—significantly higher than conventional thermal methods—while reducing reaction times from hours to minutes [2] [6].
For dihydroindole carboxylates, the approach involves reacting appropriately substituted anilines with methyl α-haloacetates or α-halo ketones under microwave irradiation. The absence of solvent eliminates solvation effects that can impede bimolecular reactions, while microwave dielectric heating provides rapid, uniform energy transfer, accelerating ring closure. Key optimization parameters include:
This methodology enables rapid access to the 2,3-dihydro-1H-indole-2-carboxylate ester precursor, which can subsequently be hydroxylated at the 6-position using directed ortho-metalation or selective oxidation protocols before hydrochlorination.
Accessing enantiomerically pure methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride is crucial given the potential for stereospecific biological interactions. Catalytic asymmetric synthesis provides the most efficient route, leveraging chiral catalysts to induce stereocontrol during C–C bond formation at the prochiral C2 or C3 positions of the indoline ring. Friedel-Crafts alkylation represents a key strategy, wherein indole derivatives undergo enantioselective addition to electrophiles under chiral catalysis. Research demonstrates that prochiral enones (e.g., alkyl vinyl ketones) react with indoles in the presence of chiral organocatalysts like diarylprolinol silyl ethers or metal-based complexes (e.g., Cu(II)-bisoxazoline systems), affording 3-substituted indoles with excellent enantioselectivities (up to 99.9% ee) and good yields (up to 89%) [3].
For constructing the 2,3-dihydroindole scaffold with a stereogenic center at C2, asymmetric hydrogenation of dehydroamino acid derivatives or enantioselective cyclization strategies are employed. Chiral phosphine ligands (e.g., BINAP, DuPhos) complexed with rhodium or ruthenium catalysts enable efficient asymmetric hydrogenation of enolizable substrates like methyl 2-(2-nitrophenyl)acrylate, followed by reductive cyclization. Alternatively, chiral Brønsted acid catalysts (e.g., phosphoric acids derived from BINOL) can promote enantioselective Pictet-Spengler-type cyclizations of tryptamine derivatives with aldehydes, establishing the C2 stereocenter. Subsequent regioselective hydroxylation at C6 is achieved via directed ortho-lithiation using chiral diamine bases (e.g., (-)-sparteine) controlling stereochemistry, or asymmetric dihydroxylation followed by deoxygenation. The hydrochloride salt is then formed under conditions preserving enantiopurity, typically using anhydrous hydrogen chloride in non-racemizing solvents like diethyl ether or isopropanol at low temperatures [3].
Hydrochloride salt formation of methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate serves dual objectives: enhancing aqueous solubility and improving solid-state stability. This conversion exploits the weakly basic character of the indoline nitrogen (pKa ~5-7). Mechanistically, proton transfer from hydrochloric acid to the nitrogen generates a protonated species, which crystallizes as an ion pair with the chloride counterion. The process is governed by pH-solubility relationships defined by the Henderson-Hasselbalch equation and solubility product (Ksp) principles. The pHₘₐₓ (pH of maximum solubility) occurs when the compound exists predominantly in its ionized form, typically 1-2 pH units below the pKa. Below pHₘₐₓ, solubility remains high due to salt dominance; above it, the free base precipitates. For indoline derivatives, pHₘₐₓ usually falls between 3-5, necessitating strict pH control during salt crystallization [4] [8].
Critical parameters for optimizing yield, purity, and crystal habit include:
Table 2: Hydrochloride Salt Formation Optimization Variables
Variable | Optimal Condition | Effect on Yield/Purity | Risk of Deviation |
---|---|---|---|
HCl Concentration | 2-6 M in polar protic solvent | High yield, minimal ester hydrolysis | Concentrated HCl (>10 M) causes decomposition |
Reaction Temperature | 0-10°C during acid addition | Prevents exothermic degradation | Elevated temperatures promote hydrolysis |
Crystallization Solvent | Ethanol/ethyl acetate mixture (3:1) | Good solubility balance, high crystal purity | Highly non-polar solvents give oils/amorphous solids |
Final pH | 1.0-2.0 | Maximizes salt formation, minimizes free base | pH >3 causes incomplete conversion; pH<0 risks decomposition |
Post-crystallization, techniques like slurry conversion in ethanol/water mixtures can refine crystal size distribution and polymorphic form. The hydrochloride salt significantly enhances bioavailability by increasing dissolution rate in gastric fluid (pH 1-3), where the compound remains fully ionized. This property is particularly advantageous for pharmaceutical applications requiring rapid absorption [4] [8].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5